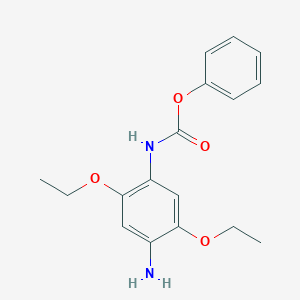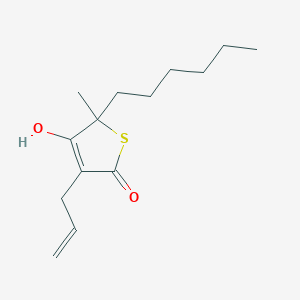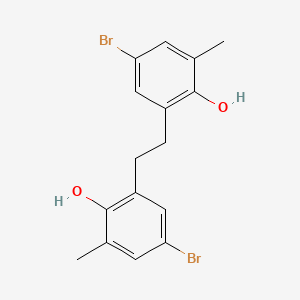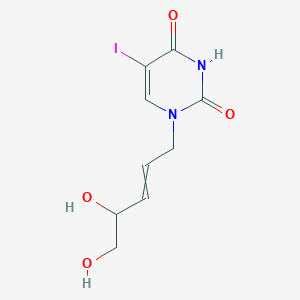
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a synthetic organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: Starting from a pyridine derivative, cyclization reactions can be employed to form the indolizine core.
Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the methyl groups at the 1 and 2 positions.
Addition of the Sulfanyl Group: Thiolation reactions using thiol reagents like thiourea or thiophenol can introduce the sulfanyl group at the 8a position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group could play a crucial role in these interactions, potentially forming disulfide bonds or other covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: The parent compound, lacking the methyl and sulfanyl groups.
1,2-Dimethylindolizine: Similar structure but without the sulfanyl group.
8a-Sulfanylindolizine: Lacks the methyl groups.
Uniqueness
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is unique due to the combination of methyl and sulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
651043-89-9 |
|---|---|
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
1,2-dimethyl-8a-sulfanyl-5,8-dihydroindolizin-3-one |
InChI |
InChI=1S/C10H13NOS/c1-7-8(2)10(13)5-3-4-6-11(10)9(7)12/h3-4,13H,5-6H2,1-2H3 |
Clave InChI |
AXEIPRVLOUOYCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2(CC=CCN2C1=O)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)

![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)

![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

